Home > Products > Screening Compounds P68545 > Antofloxacin Hydrochloride
Antofloxacin Hydrochloride - 873888-67-6

Antofloxacin Hydrochloride

Catalog Number: EVT-259275
CAS Number: 873888-67-6
Molecular Formula: C18H22ClFN4O4
Molecular Weight: 412.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Antofloxacin Hydrochloride is a fluoroquinolone antimicrobial used to treat acute exacerbation of chronic bronchitis (AECB), acute pyelonephritis(AP), acute cystitis and multiple folliculitis.
Source and Classification

Antofloxacin Hydrochloride is synthesized from (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid and N-methyl piperazine. Its chemical structure allows it to exhibit potent antibacterial properties, making it a candidate for treating various bacterial infections.

Synthesis Analysis

The synthesis of Antofloxacin Hydrochloride involves several key steps:

  1. Initial Reaction: The synthesis begins with the reaction of (S)-9,10-difluoro-2,3-dihydro-3-methyl-8-amidogen-7-oxo-7H-pyrido[1,2,3-de][1,4]-benzoxazine-6-carboxylic acid with N-methyl piperazine in an enamel jacket reactor. The reactants are mixed in a weight ratio of approximately 1:1.5 to 2.5:15 to 25 and heated to a temperature between 110°C and 120°C for 8 to 12 hours under reflux conditions.
  2. Purification: After the initial reaction, the mixture undergoes steam distillation to remove excess pyridine and other volatiles. The residue is then filtered and washed with ethanol to obtain crude Antofloxacin Hydrochloride.
  3. Crystallization: The crude product is dissolved in water (in a weight ratio of 1:25 to 35) and hydrochloric acid is added to adjust the pH to between 4.0 and 4.5. This solution is stirred for 30 minutes before being filtered through a microporous membrane.
  4. Final Product: The filtered solution undergoes further crystallization by adjusting the pH again and allowing it to cool. The resulting product is dried under vacuum at temperatures between 60°C and 100°C, yielding high-purity Antofloxacin Hydrochloride .
Molecular Structure Analysis

Antofloxacin Hydrochloride has the molecular formula C18H22ClFN4O4C_{18}H_{22}ClFN_{4}O_{4} and a molecular weight of approximately 412.8 g mol412.8\text{ g mol}. Its structure includes:

  • A fluorinated aromatic ring system.
  • An amino group that enhances its antibacterial activity.
  • A carboxylic acid moiety that aids in solubility and bioavailability.

The compound's structural complexity allows it to interact effectively with bacterial enzymes, disrupting their function and leading to cell death.

Chemical Reactions Analysis

Antofloxacin Hydrochloride can participate in various chemical reactions:

  1. Oxidation: This involves the addition of oxygen or removal of hydrogen atoms from the compound, often using agents such as potassium permanganate or hydrogen peroxide.
  2. Reduction: This reaction entails the addition of hydrogen or removal of oxygen, typically facilitated by reducing agents like lithium aluminum hydride or sodium borohydride.
  3. Substitution Reactions: These involve replacing one atom or group within the molecule with another, which can modify its biological activity or pharmacokinetic properties.
Mechanism of Action

Antofloxacin Hydrochloride exerts its antibacterial effects primarily through the inhibition of bacterial DNA gyrase and topoisomerase IV. These enzymes are crucial for DNA replication and transcription:

  • Inhibition of DNA Gyrase: By binding to this enzyme, Antofloxacin prevents the supercoiling of DNA necessary for replication.
  • Inhibition of Topoisomerase IV: This enzyme is involved in separating replicated DNA strands; inhibition leads to cell division failure.

The result is bactericidal activity against a wide range of pathogens, including those resistant to other antibiotics .

Physical and Chemical Properties Analysis

Antofloxacin Hydrochloride exhibits several notable physical and chemical properties:

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: It has increased solubility in deep eutectic solvents compared to traditional solvents, enhancing its bioavailability.
  • Stability: The compound demonstrates stability under various pH conditions but should be stored in a cool, dry place away from light.

The pharmacokinetic profile indicates that Antofloxacin can penetrate lung epithelial lining fluid effectively, suggesting potential utility in treating respiratory infections .

Applications

Antofloxacin Hydrochloride has diverse applications across several fields:

  1. Clinical Medicine: It is currently under investigation for treating acute bacterial infections such as acute exacerbations of chronic bronchitis and acute pyelonephritis. Clinical trials have demonstrated its efficacy comparable to established antibiotics like levofloxacin .
  2. Pharmaceutical Development: As a model compound in research on fluoroquinolone antibiotics, it aids in understanding mechanisms of action and resistance patterns in bacteria.
  3. Biological Research: It serves as a tool for studying bacterial resistance mechanisms and developing new antibacterial agents.
  4. Industrial Use: Antofloxacin is utilized in developing new pharmaceuticals aimed at combating resistant bacterial strains .
Mechanistic Insights into Bacterial Targeting by Antofloxacin Hydrochloride

Inhibition of Topoisomerase IV and DNA Gyrase in Gram-Positive Pathogens

Antofloxacin hydrochloride, an 8-amino-fluoroquinolone, exerts its antibacterial effects primarily through the inhibition of two critical type II topoisomerases: DNA gyrase and topoisomerase IV. In Gram-positive pathogens like Staphylococcus aureus, DNA gyrase introduces negative supercoils into DNA to relieve torsional strain during replication and transcription, while topoisomerase IV decatenates interlinked daughter DNA molecules post-replication [2] [8]. Antofloxacin binds to the DNA-enzyme complexes of both targets, stabilizing double-stranded DNA breaks and converting these enzymes into cytotoxic obstacles [6] [10]. This dual-targeting mechanism disrupts DNA replication, transcription, and chromosome segregation, leading to rapid bacterial cell death [2].

Studies using S. aureus models with specific resistance mutations (gyrA for gyrase; parC/grlA for topoisomerase IV) demonstrate that antofloxacin’s inhibitory potency is less affected by single mutations in either enzyme compared to older quinolones like norfloxacin. This suggests a balanced targeting profile where resistance requires concurrent mutations in both enzymes—a statistically rare event [6]. For example, strains with parC (Phe80) mutations show only an 8-fold increase in antofloxacin MIC, whereas classical quinolones exhibit >16-fold reductions in activity [6].

Table 1: Enzyme Inhibition Kinetics of Antofloxacin in Gram-Positive Pathogens

Target EnzymePrimary Cellular FunctionMutation HotspotImpact of Mutation on Antofloxacin IC₅₀
DNA GyraseNegative supercoilingGyrA (Leu84)4-8 fold increase
Topoisomerase IVChromosome decatenationParC (Phe80)8-16 fold increase
Dual InhibitionCoordinated replicationGyrA + ParC>64 fold increase

Dual Enzyme Targeting Strategies to Mitigate Resistance Development

The evolutionary rationale for simultaneously targeting DNA gyrase and topoisomerase IV lies in forcing bacteria to acquire multiple genetic mutations to achieve clinical resistance. Antofloxacin’s molecular structure—an 8-amino modification of the levofloxacin scaffold—enhances its binding affinity to both enzymes, even in strains with pre-existing mutations [3] [8]. This reduces the frequency of spontaneous resistance mutations to approximately 10⁻⁹–10⁻¹², compared to 10⁻⁶–10⁻⁸ for single-target inhibitors like nalidixic acid [6] [10].

In murine models of S. aureus thigh infection, strains with single gyrA mutations retained susceptibility to antofloxacin (static AUC₂₄/MIC target: 65.7 ± 30.6), whereas double mutants (gyrA + parC) required significantly higher drug exposures. This corroborates clinical observations that dual-targeting fluoroquinolones delay resistance emergence in Gram-positive infections [1] [6]. Notably, the drug’s efficacy against methicillin-resistant S. aureus (MRSA) isolates further underscores its utility against multidrug-resistant pathogens [3].

Table 2: Resistance Mutation Frequencies Under Antofloxacin Selective Pressure

Resistance GenotypeMutation Frequency (CFU/mL)Fold Change in MIC vs Wild-Type
gyrA (single mutation)2.7 × 10⁻⁸4-8
parC (single mutation)1.9 × 10⁻⁸8-16
gyrA + parC (double mutation)< 10⁻¹¹>64

Concentration-Dependent Bactericidal Activity Dynamics

Antofloxacin exhibits concentration-dependent bactericidal activity, where the rate and extent of bacterial killing correlate with escalating drug concentrations. The primary pharmacokinetic-pharmacodynamic (PK/PD) index predictive of efficacy is the ratio of the area under the concentration-time curve over 24 hours to the minimum inhibitory concentration (AUC₂₄/MIC) [1] [4] [9]. In neutropenic murine models of S. aureus thigh infection and Klebsiella pneumoniae lung infection, antofloxacin achieved:

  • Bacteriostatic effect: Mean free-drug AUC₂₄/MIC = 52.6
  • 1-log₁₀ kill: Mean free-drug AUC₂₄/MIC = 89.9
  • 2-log₁₀ kill: Mean free-drug AUC₂₄/MIC = 164.9 [4]

Dose fractionation studies further validated AUC₂₄/MIC (R² = 0.96) as superior to peak concentration/MIC (Cₘₐₓ/MIC) or time above MIC (T>MIC) in predicting outcomes. For example, fractionating a 40 mg/kg total daily dose into multiple administrations reduced efficacy by >50% compared to single-dosing regimens, confirming that cumulative exposure drives bacterial eradication [1] [4].

Table 3: PK/PD Targets for Antofloxacin Efficacy in Murine Infection Models

Efficacy EndpointFree-Drug AUC₂₄/MIC (Mean)Dosing Regimen Achieving TargetPathogens Validated
Static effect52.6Single dose 34.3–153.7 mg/kg/dayS. aureus, K. pneumoniae
1-log₁₀ kill89.9Single dose 80–200 mg/kg/dayESBL-positive K. pneumoniae
2-log₁₀ kill164.9Single dose ≥160 mg/kg/dayS. aureus (MRSA)

Additionally, antofloxacin demonstrates prolonged post-antibiotic effects (PAEs) of 3.2–5.3 hours against K. pneumoniae. This allows sustained bacterial suppression even when drug concentrations fall below the MIC [4]. The compound’s favorable lung penetration (ELF/plasma ratio: 1.72 for free drug) further enhances its utility in respiratory infections [4] [9].

Compound Names Mentioned:

  • Antofloxacin Hydrochloride
  • Norfloxacin
  • Nalidixic Acid
  • Ciprofloxacin
  • Levofloxacin

Properties

CAS Number

873888-67-6

Product Name

Antofloxacin Hydrochloride

IUPAC Name

(2S)-8-amino-7-fluoro-2-methyl-6-(4-methylpiperazin-1-yl)-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid;hydrochloride

Molecular Formula

C18H22ClFN4O4

Molecular Weight

412.8 g/mol

InChI

InChI=1S/C18H21FN4O4.ClH/c1-9-8-27-17-14-11(16(24)10(18(25)26)7-23(9)14)13(20)12(19)15(17)22-5-3-21(2)4-6-22;/h7,9H,3-6,8,20H2,1-2H3,(H,25,26);1H/t9-;/m0./s1

InChI Key

OESOQRSLLMARQW-FVGYRXGTSA-N

SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl

Solubility

Soluble in DMSO

Synonyms

Antofloxacin HCl; (S)-Antofloxacin hydrochloride

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=C(C(=C2N4CCN(CC4)C)F)N)C(=O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.